Cas no 18621-37-9 (1-(3-nitrophenoxy)propan-2-one)
18621-37-9 structure
Product Name:1-(3-nitrophenoxy)propan-2-one
CAS-nummer:18621-37-9
MF:C9H9NO4
MW:195.172062635422
CID:237655
PubChem ID:309560
Update Time:2025-04-19
1-(3-nitrophenoxy)propan-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(3-nitrophenoxy)propan-2-one
- 1-(3-NITROPHENOXY)-2-PROPANONE
- (3-Nitro-phenoxy)-aceton
- (3-nitro-phenoxy)-acetone
- (3-Nitro-phenyl)-acetonyl-aether
- 1-(3-nitrophenoxy)acetone
- 1-(m-nitrophenoxy)propan-2-one
- AB26146
- AC1L7FBG
- AG-E-35446
- CTK0I4341
- NSC211860
- SCHEMBL10753064
- AKOS008908897
- NSC-211860
- DTXSID10309374
- 18621-37-9
-
- Inchi: 1S/C9H9NO4/c1-7(11)6-14-9-4-2-3-8(5-9)10(12)13/h2-5H,6H2,1H3
- InChI-sleutel: DTQBLCRAUDNUEP-UHFFFAOYSA-N
- LACHT: O(CC(C)=O)C1C=CC=C(C=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 195.05300
- Monoisotopische massa: 195.053158
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 223
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 72.1
Experimentele eigenschappen
- Dichtheid: 1.255
- Kookpunt: 333.3°Cat760mmHg
- Vlampunt: 160.6°C
- Brekindex: 1.54
- PSA: 72.12000
- LogboekP: 2.08580
1-(3-nitrophenoxy)propan-2-one Douanegegevens
- HS-CODE:2914700090
- Douanegegevens:
中国海关编码:
2914700090概述:
2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(3-nitrophenoxy)propan-2-one Gerelateerde literatuur
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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